N-(5-Chlorothiophen-2-yl)-N'-methylurea
Description
N-(5-Chlorothiophen-2-yl)-N'-methylurea is a urea derivative characterized by a 5-chlorothiophene moiety linked to a methyl-substituted urea group. Urea derivatives are widely studied for their pesticidal, herbicidal, and pharmaceutical activities due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions. The 5-chlorothiophen-2-yl group introduces a heterocyclic aromatic system with a chlorine substituent, which may enhance lipophilicity and electronic effects compared to phenyl-based analogs.
Properties
CAS No. |
37108-63-7 |
|---|---|
Molecular Formula |
C6H7ClN2OS |
Molecular Weight |
190.65 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-3-methylurea |
InChI |
InChI=1S/C6H7ClN2OS/c1-8-6(10)9-5-3-2-4(7)11-5/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
FDJMVQYYVNOFJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(S1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chlorothiophen-2-yl)-N’-methylurea typically involves the reaction of 5-chlorothiophene-2-amine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chlorothiophene-2-amine and methyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 5-chlorothiophene-2-amine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. .
Industrial Production Methods
In an industrial setting, the production of N-(5-Chlorothiophen-2-yl)-N’-methylurea may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chlorothiophen-2-yl)-N’-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The urea moiety can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom in the thiophene ring.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield thiophene derivatives with different substituents, while oxidation and reduction can lead to the formation of sulfoxides, sulfones, or reduced thiophene derivatives .
Scientific Research Applications
N-(5-Chlorothiophen-2-yl)-N’-methylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-Chlorothiophen-2-yl)-N’-methylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Aromatic Moieties
Chlorinated Aryl vs. Heterocyclic Systems
Monuron (N’-(4-chlorophenyl)-N,N-dimethylurea, ):
- Substituent: 4-chlorophenyl.
- Key Differences: The benzene ring in monuron provides a planar aromatic system, whereas the thiophene in the target compound introduces sulfur-mediated electronic effects (e.g., resonance donation) and slight ring distortion.
- Biological Impact: Monuron acts as a herbicide by inhibiting photosynthesis. The 5-chlorothiophene in the target compound may alter binding affinity to biological targets due to sulfur’s electronegativity and reduced symmetry compared to benzene .
Heterocyclic Analog: 5-Chlorothiophene vs. Pyridinyl
- Acetamiprid (N-((6-chloro-3-pyridinyl)methyl)-N'-cyano-N-methyl-ethanimidamide, ): Substituent: Chloropyridinyl. Key Differences: The pyridine nitrogen introduces strong electron-withdrawing effects, increasing polarity.
Urea Substituent Variations
Methyl vs. Methoxy or Larger Alkyl Groups
- Linuron Metabolite (N-(3,4-dichlorophenyl)-N´-methylurea, ): Substituent: Methyl on urea. Similarity: Both compounds feature a methyl group on the urea nitrogen, which may slow metabolic degradation compared to unsubstituted ureas.
Physicochemical Properties
The higher melting points of sulfonamide analogs (e.g., 180–182°C for 5a, ) suggest that replacing the sulfonamide with a urea group (as in the target compound) may reduce thermal stability due to weaker intermolecular interactions .
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